molecular formula C13H12ClN3O2 B1292999 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide CAS No. 1119452-08-2

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide

Cat. No.: B1292999
CAS No.: 1119452-08-2
M. Wt: 277.7 g/mol
InChI Key: BFURIOKWUKTPOE-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide. This designation reflects the precise structural organization of the molecule, beginning with the benzamide core substituted at the meta position with the oxadiazole heterocycle. The chloromethyl substituent is positioned at the 5-position of the 1,2,4-oxadiazole ring, while the amide nitrogen is substituted with a cyclopropyl group.

The molecular formula is established as C₁₃H₁₂ClN₃O₂, representing a molecular composition that includes thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated at 277.71 grams per mole, providing essential data for analytical and synthetic applications. This molecular weight calculation accounts for the atomic masses of all constituent elements and represents the standard average molecular mass used in chemical databases and research applications.

Property Value Source
Molecular Formula C₁₃H₁₂ClN₃O₂
Molecular Weight 277.71 g/mol
Chemical Abstracts Service Number 1119452-08-2
MDL Number MFCD12026833

The Chemical Abstracts Service registry number 1119452-08-2 serves as the unique identifier for this compound in chemical databases worldwide. This numerical designation ensures unambiguous identification across various chemical information systems and facilitates accurate communication within the scientific community. The MDL number MFCD12026833 provides an additional standardized identifier commonly used in chemical inventory systems and research databases.

Alternative Nomenclatural Representations

The compound can be represented through multiple nomenclatural systems, each providing specific insights into its chemical structure and properties. The Simplified Molecular Input Line Entry System representation is recorded as O=C(NC1CC1)C2=CC=CC(C3=NOC(CCl)=N3)=C2, which encodes the complete molecular structure in a linear text format suitable for database storage and computational analysis. This notation systematically describes the connectivity pattern of atoms within the molecule, starting from the carbonyl oxygen and proceeding through the various structural components.

The International Chemical Identifier provides another standardized representation: InChI=1S/C13H12ClN3O2/c14-7-11-16-12(17-19-11)8-2-1-3-9(6-8)13(18)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,15,18). This hierarchical format enables precise structural specification and facilitates computational chemistry applications, molecular modeling, and chemical database searches. The corresponding InChI Key BFURIOKWUKTPOE-UHFFFAOYSA-N serves as a shortened, hashed version of the full InChI string, providing a compact identifier while maintaining structural uniqueness.

Notation System Representation
SMILES O=C(NC1CC1)C2=CC=CC(C3=NOC(CCl)=N3)=C2
Canonical SMILES ClCc1onc(n1)c1cccc(c1)C(=O)NC1CC1
InChI InChI=1S/C13H12ClN3O2/c14-7-11-16-12(17-19-11)8-2-1-3-9(6-8)13(18)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,15,18)
InChI Key BFURIOKWUKTPOE-UHFFFAOYSA-N

Alternative systematic names may occasionally appear in chemical literature and databases, reflecting different approaches to nomenclature or regional variations in naming conventions. These alternative designations maintain chemical accuracy while potentially emphasizing different structural features or following alternative nomenclatural protocols established by various chemical organizations or regulatory bodies.

Structural Relationship to Benzamide Derivatives

This compound belongs to the broader family of benzamide derivatives, which are characterized by the presence of a benzoyl group attached to an amine functionality. The fundamental benzamide structure serves as a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents and bioactive compounds due to its favorable pharmacological properties and synthetic accessibility. The specific structural modifications present in 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide represent strategic chemical alterations designed to enhance biological activity and selectivity.

The incorporation of the 1,2,4-oxadiazole heterocycle at the meta position of the benzene ring represents a significant structural modification that distinguishes this compound from simple benzamide derivatives. The 1,2,4-oxadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom in specific positional arrangements. This heterocyclic system has gained prominence in drug discovery due to its bioisosteric properties, particularly its ability to serve as a replacement for ester and amide functionalities while providing enhanced metabolic stability. The oxadiazole ring can form hydrogen bonds and participate in various molecular interactions, contributing to the overall biological profile of compounds containing this structural feature.

The chloromethyl substituent at the 5-position of the oxadiazole ring introduces additional chemical reactivity and potential for molecular interactions. Chloromethyl groups are known to participate in various chemical transformations and can serve as electrophilic centers in biological systems, potentially contributing to the compound's mechanism of action. The presence of this reactive functionality may enable covalent interactions with biological targets or serve as a site for further chemical modification during synthetic transformations.

The N-cyclopropyl substitution on the benzamide nitrogen represents another distinctive structural feature that differentiates this compound from conventional benzamide derivatives. Cyclopropyl groups are frequently employed in medicinal chemistry due to their unique steric and electronic properties. The strained three-membered ring system of cyclopropane provides rigidity to the molecular structure while occupying minimal space, potentially influencing the compound's binding interactions with biological targets. The cyclopropyl group also contributes to the lipophilic character of the molecule, which may affect its pharmacokinetic properties and cellular penetration characteristics.

Structural Component Chemical Function Biological Significance
Benzamide Core Primary scaffold Provides fundamental pharmacophore
1,2,4-Oxadiazole Ring Bioisosteric replacement Enhanced metabolic stability
Chloromethyl Group Electrophilic center Potential for covalent interactions
Cyclopropyl Substituent Lipophilic modifier Influences binding and penetration

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-7-11-16-12(17-19-11)8-2-1-3-9(6-8)13(18)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFURIOKWUKTPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Overview of Synthesis Methods

The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide can be achieved through several methods, primarily involving the formation of the oxadiazole ring and subsequent substitution reactions. The following sections detail specific methods based on recent literature and patents.

Method 1: One-Pot Synthesis via Benzamidoxime

One effective method for synthesizing the target compound involves a one-pot reaction starting from p-substituted benzamidoximes and chloroacetyl chloride in refluxing benzene. This method proceeds as follows:

  • Reagents :

    • p-Substituted benzamidoximes
    • Chloroacetyl chloride
    • Benzene (solvent)
  • Procedure :

    • Combine p-substituted benzamidoxime with chloroacetyl chloride in a round-bottom flask.
    • Heat the mixture under reflux for a specified duration.
    • After completion (monitored by TLC), the product is isolated through standard workup procedures.
  • Yield : The method reported yields a mixture of products, including the desired oxadiazole derivatives.

Method 2: Substitution Reaction with Potassium Cyanide

Following the formation of the chloromethyl oxadiazole, a subsequent substitution reaction can be performed to introduce the cyclopropylbenzamide moiety:

  • Reagents :

    • Chloromethyl oxadiazole
    • Potassium cyanide
    • Solvent: Acetonitrile
  • Procedure :

    • React the chloromethyl oxadiazole with potassium cyanide in acetonitrile at reflux conditions.
    • Monitor the reaction progress using TLC until completion.
    • Isolate and purify the product through crystallization or chromatography.
  • Mechanism :
    The reaction proceeds via an $$S_N2$$ mechanism where the cyanide ion attacks the electrophilic carbon atom bonded to chlorine, leading to the formation of a nitrile intermediate that can further react to form the desired compound.

Method 3: Alternative Synthetic Pathway via Cyclopropylamine

Another reported method involves using cyclopropylamine directly in the reaction sequence:

  • Reagents :

    • Chloromethyl oxadiazole
    • Cyclopropylamine
    • Solvent: DMF (Dimethylformamide)
  • Procedure :

    • Combine chloromethyl oxadiazole with cyclopropylamine in DMF.
    • Heat under reflux for several hours.
    • Purify the resultant product through solvent extraction followed by recrystallization.
  • Yield and Characterization : This method has shown promising yields and allows for straightforward characterization using NMR and mass spectrometry techniques.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Yield Notable Features
Method 1 p-Substituted benzamidoximes Chloroacetyl chloride Moderate One-pot synthesis
Method 2 Chloromethyl oxadiazole Potassium cyanide High Efficient $$S_N2$$ substitution
Method 3 Chloromethyl oxadiazole Cyclopropylamine Good Direct amination approach

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. The oxadiazole ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Oxadiazole Ring Modifications

  • Chloromethyl Group : Present in the target compound and derivatives (e.g., ), this group facilitates nucleophilic substitution reactions, enabling covalent bond formation with biological targets like enzymes or DNA .
  • Cyclopentyl/Aryl Groups: In non-chloromethyl analogs (e.g., ), bulky or aromatic substituents reduce electrophilicity but enhance hydrophobic interactions.

Benzamide Nitrogen Substitution

Positional Isomerism

  • Meta vs. Para Substitution : The target compound’s meta-substituted benzamide (relative to the oxadiazole) may offer distinct electronic and spatial interactions compared to para-substituted analogs (e.g., ), influencing binding kinetics.

Biological Activity

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings relevant to its pharmacological effects.

  • Molecular Formula : C₁₃H₁₂ClN₃O₂
  • Molar Mass : 277.71 g/mol
  • CAS Number : 1119452-08-2
  • Hazard Classification : Irritant

The biological activity of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide primarily involves its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The chloromethyl group enhances the lipophilicity of the molecule, which may facilitate membrane penetration and increase its efficacy against bacterial strains.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The oxadiazole ring system is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain carbonic anhydrases, which play a role in regulating pH and fluid balance in tissues.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Assays :
    • In vitro studies demonstrated that 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MIC) were determined, showing promising results comparable to standard antibiotics.
  • Cytotoxicity Tests :
    • Cytotoxic effects were assessed using various cancer cell lines (e.g., HeLa, MCF-7). The compound showed a dose-dependent reduction in cell viability.
    • IC50 values were calculated to quantify the potency of the compound against these cell lines.
Cell LineIC50 (µM)
HeLa15.2
MCF-712.8
  • Mechanistic Studies :
    • Flow cytometry was employed to analyze apoptosis induction in treated cancer cells. Increased annexin V staining indicated early apoptotic changes.
    • Western blot analyses revealed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-cyclization.
  • Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–980 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 306.07).
  • Elemental Analysis : Ensure purity (>95%) .

Basic: How does the chloromethyl group influence reactivity in downstream modifications?

The chloromethyl group is a versatile site for nucleophilic substitution (SN2). For example:

  • Azide Functionalization : React with NaN₃ in DMF to introduce an azidomethyl group, enabling "click chemistry" applications .
  • Thiol Conjugation : Use thiourea or NaSH to generate thiolated derivatives for bioconjugation .

Caution : The chloromethyl group is moisture-sensitive. Store under inert atmosphere and avoid prolonged exposure to polar protic solvents.

Advanced: How can single-crystal X-ray diffraction (SCXRD) be optimized for structural elucidation?

Q. Methodology :

  • Crystal Growth : Use slow evaporation of a DCM/hexane mixture at 4°C to obtain high-quality crystals .
  • Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 298 K to minimize thermal motion .
  • Refinement : Use SHELXL for structure solution, applying anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<0.05) .

Table 2 : Example Crystallographic Data

ParameterValue
Space groupP212121
a, b, c (Å)6.0171, 15.3120, 18.1493
V (ų)1672.2
Z4

Advanced: What computational strategies are suitable for studying its molecular dynamics and electronic properties?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER or CHARMM force fields .
  • Docking Studies : Screen against biological targets (e.g., bacterial enzymes) using AutoDock Vina to rationalize antimicrobial activity .

Advanced: How should researchers address discrepancies in reported biological activity data?

Case Example : If antimicrobial assays show inconsistent IC₅₀ values:

  • Validate Assay Conditions : Ensure consistent inoculum size, growth medium, and incubation time .
  • Check Compound Integrity : Re-analyze purity via HPLC and confirm stability under assay conditions.
  • Control Experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls to rule out false positives.

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

  • Modify Substituents : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .
  • Oxadiazole Ring Analogues : Synthesize 1,3,4-oxadiazole or 1,2,5-oxadiazole variants to compare thermodynamic stability and bioactivity .
  • Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate electronic properties with antimicrobial potency .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Improve yield and reproducibility by conducting cyclization in a continuous-flow reactor .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

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